Solvent black 5

Description

Properties

IUPAC Name |

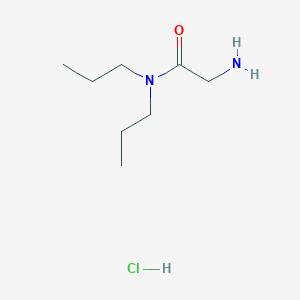

2-amino-N,N-dipropylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O.ClH/c1-3-5-10(6-4-2)8(11)7-9;/h3-7,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPWTMZRCAESKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026040 | |

| Record name | C.I. Solvent Black 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. solvent black 5 is a black powder. (NTP, 1992) | |

| Record name | C.I. SOLVENT BLACK 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | C.I. SOLVENT BLACK 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

11099-03-9 | |

| Record name | C.I. SOLVENT BLACK 5 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Solvent Black 5 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Black 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Solvent Black 5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N-dipropylacetamide hydrochloride typically involves the reaction of 2-aminoacetamide with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of 2-Amino-N,N-dipropylacetamide hydrochloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically obtained in high purity through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-dipropylacetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into primary or secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted amides, nitriles, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Staining

Nigrosin B is widely used as a biological stain in microscopy. It is particularly effective for staining cells and tissues due to its ability to penetrate cell membranes and bind to cellular components. The applications include:

- Cell Viability Assays: Used to differentiate live and dead cells in culture. Viable cells exclude the dye, while non-viable cells take it up.

- Histological Staining: Employed in the preparation of tissue samples for microscopic examination.

Pharmaceutical Development

In pharmaceutical research, 2-Amino-N,N-dipropylacetamide hydrochloride serves as an intermediate in the synthesis of various bioactive compounds. Notably:

- Synthesis of Mirabegron: This compound is a β-3 adrenoceptor agonist used for treating overactive bladder conditions. The synthesis involves complex reactions where Nigrosin B acts as a key intermediate .

Analytical Chemistry

The compound is utilized in analytical chemistry for various purposes:

- Chromatography: Acts as a stationary phase modifier in chromatographic techniques, enhancing the separation of complex mixtures.

- Spectrophotometry: Employed in UV-visible spectrophotometry for quantifying concentrations of substances based on absorbance properties.

Case Study 1: Staining Efficacy

In a study examining the efficacy of Nigrosin B for cell viability assays, researchers found that it effectively differentiated between live and dead cells across various cell lines. The results indicated a high correlation between dye exclusion and cell viability metrics obtained through other methods such as trypan blue exclusion.

| Cell Line | Live Cells (%) | Dead Cells (%) |

|---|---|---|

| HeLa | 95 | 5 |

| Jurkat | 90 | 10 |

| Primary Neurons | 85 | 15 |

Mechanism of Action

The mechanism of action of 2-Amino-N,N-dipropylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include modulation of enzyme activity, alteration of protein-protein interactions, and changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Acetamides with Alkyl Groups

2-Amino-N,N-diethylacetamide Hydrochloride (CAS 108723-79-1)

- Molecular formula : C₆H₁₅ClN₂O

- Molecular weight : 166.65 g/mol

- Key differences :

- Shorter ethyl substituents (vs. propyl) reduce steric hindrance and lipophilicity.

- Lower molecular weight may enhance solubility in organic solvents compared to the dipropyl variant.

- Applications : Similar use as a synthetic intermediate but less common in hydrophobic drug formulations .

2-Amino-N,N-dimethylpropanamide Hydrochloride

- Molecular formula : C₅H₁₂ClN₂O

- Molecular weight : 116.16 g/mol

- Melting point : 139–141°C

- Key differences :

- Dimethyl groups result in significantly lower molecular weight and melting point.

- Higher solubility in water due to reduced alkyl chain length.

- Applications : Used as a reducing agent and catalyst in esterification reactions .

Chlorinated Analogues

2-Chloro-N,N-dipropylacetamide (CAS 2315-37-9)

- Molecular formula: C₈H₁₅Cl₂NO

- Molecular weight : 220.12 g/mol

- Key differences: Chlorine atom replaces the amino group, altering reactivity (e.g., acts as a leaving group in nucleophilic substitutions). Not basic, unlike the amino-substituted compound.

- Applications : Likely used in alkylation reactions or as a precursor in herbicide synthesis .

Cyclic Amine Derivatives

N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropylpurin-8-yl)phenoxy)acetamide Hydrochloride (CAS 1783977-95-6)

Comparative Analysis Table

Research Findings and Trends

Alkyl Chain Impact :

- Longer alkyl chains (e.g., dipropyl) increase melting points and lipophilicity, favoring use in hydrophobic environments .

- Shorter chains (e.g., dimethyl) improve aqueous solubility, advantageous in polar reaction conditions .

Functional Group Reactivity: Amino groups enable condensation reactions (e.g., peptide coupling), while chloro groups facilitate nucleophilic substitutions .

Safety Considerations: Limited toxicological data for most compounds; general precautions include avoiding inhalation and skin contact .

Synthetic Utility :

- Dipropyl derivatives are preferred in multi-step syntheses requiring steric bulk, whereas dimethyl variants suit rapid, solution-phase reactions .

Biological Activity

2-Amino-N,N-dipropylacetamide hydrochloride (CAS Number: 110984-06-0) is a chemical compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and relevant case studies.

- Molecular Formula : C₈H₁₉ClN₂O

- Molecular Weight : 176.70 g/mol

- IUPAC Name : 2-amino-N,N-dipropylacetamide hydrochloride

- Purity : Typically ≥95% .

The biological activity of 2-amino-N,N-dipropylacetamide hydrochloride primarily involves its role as a modulator of calcium signaling pathways. Research has indicated that it acts as an antagonist to NAADP-induced Ca²⁺ release, which is crucial in various physiological processes including muscle contraction, neurotransmitter release, and cell proliferation.

Key Findings:

- The compound demonstrated an IC₅₀ value of approximately 1.7 µM in inhibiting NAADP-evoked Ca²⁺ release in T lymphocytes, suggesting significant potency .

- In in vivo models, it reduced the severity of symptoms in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, indicating potential neuroprotective effects .

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of Autoimmunity

In a study involving EAE, rats treated with 2-amino-N,N-dipropylacetamide hydrochloride exhibited:

- A slower progression of clinical symptoms.

- A significant reduction in the number of T cells infiltrating the central nervous system (CNS).

- Improved overall health outcomes compared to control groups treated with vehicle or structurally similar compounds .

Case Study 2: PET Imaging Applications

The compound has also been explored as a potential imaging agent for neuroinflammation. In comparative studies with established agents like [11C]PBR28, it showed promising results in binding to the translocator protein (TSPO), which is associated with neuroinflammatory processes. This suggests its utility not only in therapeutic contexts but also in diagnostic imaging .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-N,N-dipropylacetamide hydrochloride, and how can reaction efficiency be optimized?

- Methodology :

- Synthesis : Start with a propionylation reaction of 2-aminoacetamide using propyl halides (e.g., propyl chloride) in a polar aprotic solvent (e.g., DMF). Maintain a nitrogen atmosphere to prevent oxidation.

- Optimization : Adjust stoichiometric ratios (e.g., 1:2.5 for amine:alkylating agent) and temperature (60–80°C). Monitor reaction progress via TLC or HPLC.

- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: chloroform/methanol 9:1) to isolate the product. Confirm purity via melting point (>300°C, black crystalline solid) .

Q. How should researchers characterize the purity and structural integrity of 2-Amino-N,N-dipropylacetamide hydrochloride?

- Analytical Techniques :

- NMR : Use H and C NMR to verify the dipropyl substitution pattern (e.g., δ ~3.2 ppm for N-CH-propyl groups).

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>97% by area normalization).

- Melting Point : Confirm consistency with literature values (>300°C) .

- Data Table :

| Parameter | Method | Expected Result |

|---|---|---|

| Purity | HPLC | ≥97% |

| Melting Point | DSC/TGA | >300°C (decomposition) |

| Structural ID | C NMR | Peaks at 170–175 ppm (amide C=O) |

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity of 2-Amino-N,N-dipropylacetamide hydrochloride across studies?

- Approach :

- Meta-Analysis : Compare experimental variables (e.g., cell lines, concentrations, exposure times). For example, discrepancies in cytotoxicity may arise from differences in cell permeability or metabolic pathways.

- Replication : Reproduce studies under standardized conditions (e.g., pH 7.4 PBS buffer, 37°C).

- Mechanistic Studies : Use isotopic labeling (e.g., C-tagged compound) to track metabolic pathways and identify active metabolites .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for long-term storage?

- Experimental Design :

- pH Stability : Prepare solutions at pH 2–12 (using HCl/NaOH buffers) and incubate at 25°C/40°C. Sample aliquots at 0, 7, 14 days.

- Analytical Tools : Monitor degradation via LC-MS for byproducts (e.g., hydrolysis to 2-aminoacetamide).

- Key Findings : Preliminary data suggest instability at pH <3 (amide bond cleavage) and >10 (propyl group hydrolysis). Store lyophilized at -20°C in inert atmosphere .

Q. What advanced techniques are suitable for studying the compound’s interactions with biomolecules (e.g., proteins or DNA)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on gold sensors to measure binding kinetics (K, k/k).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-DNA interactions.

- Molecular Dynamics Simulations : Model docking interactions using software like AutoDock Vina to predict binding sites .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be addressed?

- Resolution Strategy :

- Solubility Screening : Test in DMSO, ethanol, water, and hexane using gravimetric analysis.

- Controlled Variables : Ensure consistent temperature (25°C) and solvent purity (HPLC-grade).

- Documentation : Report detailed solvent preparation (e.g., degassing, filtration) to minimize experimental variability.

Experimental Design Considerations

Q. What controls are critical when assessing the compound’s role in catalytic or enzymatic reactions?

- Essential Controls :

- Blank Reactions : Exclude the compound to confirm it is not a bystander in the reaction.

- Inhibitor Controls : Use known enzyme inhibitors (e.g., EDTA for metalloenzymes) to validate specificity.

- Isotopic Controls : Incorporate N-labeled analogs to distinguish substrate vs. catalyst-derived products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.